Desthiobiotin
Beschreibung
Overview of D-Desthiobiotin (B77180) as a Biotin (B1667282) Analog
D-Desthiobiotin is a derivative and precursor of biotin (also known as Vitamin B7). caymanchem.comlookchem.com Structurally, it is a biotin analog that lacks the sulfur atom in its tetrahydroimidazalone ring. fishersci.comiris-biotech.de This modification results in a significantly lower binding affinity for biotin-binding proteins like avidin (B1170675) and streptavidin compared to biotin. iris-biotech.deinterchim.friris-biotech.de While biotin exhibits an extremely strong interaction with streptavidin (with a dissociation constant, Kd, around 10⁻¹⁵ M), d-desthiobiotin binds with less tenacity (Kd ≈ 10⁻¹¹ M). iris-biotech.deinterchim.frnih.gov This characteristic of reversible binding is crucial for its applications in biotechnology, as it allows for the competitive displacement and gentle elution of desthiobiotin-labeled molecules from streptavidin-based resins using free biotin. interchim.friris-biotech.de
Chemically, d-desthiobiotin is known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid. iris-biotech.de It is a stable, non-sulfur containing compound that serves as a valuable tool in various biochemical assays. lookchem.comfishersci.com
Table 1: Chemical Properties of D-Desthiobiotin
| Property | Value |
|---|---|
| Chemical Name | (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid iris-biotech.de |
| CAS Number | 533-48-2 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₈N₂O₃ sigmaaldrich.com |
| Molecular Weight | 214.26 g/mol sigmaaldrich.com |
| Form | Powder sigmaaldrich.com |
| Melting Point | 166 °C lookchem.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Historical Context of D-Desthiobiotin Discovery and Early Research
The study of d-desthiobiotin is closely linked to the broader research on biotin in the mid-20th century. Following the isolation and determination of biotin's structure in 1942 by Vincent du Vigneaud and his colleagues, significant research into its biosynthesis and analogs began. karger.comlaskerfoundation.orgnih.gov Early observations in the 1940s revealed that some microorganisms that could not synthesize biotin on their own (biotin auxotrophs) could nevertheless grow if supplied with d-desthiobiotin. nih.gov
A pivotal study published in 1944 by Karl Dittmer, Donald B. Melville, and Vincent du Vigneaud demonstrated the possible synthesis of biotin from this compound by yeast. nih.gov This established d-desthiobiotin as a direct precursor in the biotin biosynthetic pathway in certain organisms. lookchem.comnih.gov Further research in the following decades elucidated the specific enzymatic steps involved. Studies on Escherichia coli confirmed that d-desthiobiotin is synthesized from 7,8-diaminopelargonic acid and subsequently converted to biotin by the enzyme biotin synthase (BioB). nih.govasm.orgasm.org This foundational work established the biochemical role of d-desthiobiotin and paved the way for its use as a research tool.
Significance of D-Desthiobiotin in Biochemical and Molecular Biology Research
The unique binding properties of d-desthiobiotin have made it an indispensable tool in modern biochemical and molecular biology research, particularly in affinity purification and protein interaction studies. caymanchem.comsigmaaldrich.com
Affinity Chromatography: The most prominent application of d-desthiobiotin is in affinity chromatography systems for the purification of recombinant proteins. sigmaaldrich.com It is the key component for the elution of proteins fused with a Strep-tag® II, a short peptide sequence (WSHPQFEK) that binds with high selectivity to an engineered streptavidin called Strep-Tactin®. fishersci.comengineerbiology.org
The purification process involves several steps:
A crude cell lysate containing the Strep-tag® II fusion protein is applied to a column with immobilized Strep-Tactin®. fishersci.comengineerbiology.org
The tagged protein binds specifically to the resin. fishersci.com
Unbound proteins are washed away with a physiological buffer. sigmaaldrich.com
The bound protein is then gently eluted by adding a buffer containing a low concentration of d-desthiobiotin (typically 2.5 mM). fishersci.comsigmaaldrich.com The d-desthiobiotin competes with the Strep-tag® II for the biotin-binding pocket of Strep-Tactin®, displacing the fusion protein. neuromics.com
This system's major advantage is the mild elution conditions, which preserve the protein's structure, function, and bioactivity. fishersci.comhuji.ac.il This is a significant improvement over other affinity tag systems that may require harsh, denaturing conditions for elution. The system is effective for purifying a wide range of proteins, including metalloproteins, large protein complexes, and membrane proteins. fishersci.comwindows.net Specific examples of its use include the elution of the human Cdc45–MCM–GINS (CMG) helicase and the heterodimeric kinesin family member 3A/B (KIF3A/B) during chromatographic purification. sigmaaldrich.com
Pull-Down Assays and Chemical Probes: D-desthiobiotin is also widely used in pull-down assays to study molecular interactions, such as those between ligands and receptors or enzymes and substrates. interchim.fr Because of the gentle elution, it helps to minimize the co-purification of endogenous biotinylated molecules, which remain tightly bound to the streptavidin resin. iris-biotech.de
Furthermore, d-desthiobiotin is incorporated into chemical probes to identify and isolate specific classes of proteins from complex mixtures. nih.govnih.gov
Metalloprotein Studies: Probes containing a this compound moiety linked to a metal-binding group (like sulfonamide) have been designed to capture metalloproteins, such as carbonic anhydrase, from cell lysates under non-denaturing conditions. nih.gov This allows for the study of protein metallation states. nih.gov
Quorum Sensing Research: A d-desthiobiotin-AI-2 probe was synthesized to identify and study receptors involved in bacterial quorum sensing. nih.govresearchgate.net This probe was shown to bind known autoinducer-2 (B1199439) (AI-2) receptors, demonstrating its potential for discovering new signal receptors. nih.gov
Table 2: Comparison of Biotin and D-Desthiobiotin Binding Affinity
| Compound | Affinity for Streptavidin (Kd) | Elution Conditions |
|---|---|---|
| Biotin | ~10⁻¹⁵ M interchim.fr | Harsh, denaturing conditions |
| D-Desthiobiotin | ~10⁻¹¹ M interchim.frnih.gov | Gentle, competitive displacement with biotin interchim.fr |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
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| Record name | Desthiobiotin | |
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| Record name | Desthiobiotin, (+/-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
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| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
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| Record name | Desthiobiotin | |
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| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
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| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of D Desthiobiotin
Precursor Role of D-Desthiobiotin (B77180) in Biotin (B1667282) Biosynthesis
D-Desthiobiotin holds a critical position in the metabolic pathway responsible for synthesizing biotin in a wide range of microorganisms and plants. jst.go.jpresearchgate.netnih.gov It serves as the direct precursor, undergoing a final transformation to become the biologically active vitamin.
D-Desthiobiotin as the Penultimate Intermediate in Biotin Synthesis
The biosynthesis of biotin is a conserved multi-step process that converts simple fatty acids into the complex heterocyclic structure of the vitamin. oup.comresearchgate.net Within this pathway, d-desthiobiotin is recognized as the penultimate intermediate. kyoto-u.ac.jpcapes.gov.br Its formation represents the assembly of the core ureido ring structure, which is then subjected to a final sulfur insertion step to yield biotin. oup.comgoogle.com Studies in various organisms, including Escherichia coli, have confirmed this pathway: pimelic acid → 7-oxo-8-aminopelargonic acid → 7,8-diaminopelargonic acid → d-desthiobiotin → biotin. nih.govnih.gov
Enzymatic Conversion of D-Desthiobiotin to Biotin by Biotin Synthase (BioB)
The final and decisive step in biotin biosynthesis is the conversion of d-desthiobiotin to biotin, a reaction catalyzed by the enzyme Biotin Synthase (BioB). nih.govwikipedia.orgoup.com This enzyme belongs to the family of sulfurtransferases and utilizes an S-Adenosylmethionine (SAM) dependent radical mechanism. wikipedia.org The BioB enzyme facilitates the insertion of a sulfur atom into the d-desthiobiotin molecule to form the thiophene (B33073) ring characteristic of biotin. oup.comwikipedia.org This process involves iron-sulfur clusters, specifically a [4Fe-4S] cluster and a [2Fe-2S] cluster, which act as cofactors. wikipedia.org Research indicates that the [2Fe-2S] cluster is destroyed during the reaction, suggesting it serves as the sulfur donor for the conversion. wikipedia.org
Table 1: Final Step of Biotin Biosynthesis
| Substrate | Enzyme | Product | Cofactors |
|---|
Precursors to D-Desthiobiotin Synthesis
The formation of d-desthiobiotin is itself the result of a series of upstream enzymatic reactions, beginning with the fatty acid pimelic acid.
7,8-Diaminopelargonic Acid (DAPA) as a Direct Precursor
The immediate precursor in the synthesis of d-desthiobiotin is 7,8-diaminopelargonic acid (DAPA). kyoto-u.ac.jpnih.govebi.ac.uk DAPA provides the foundational carbon skeleton and the two nitrogen atoms that are incorporated into the ureido ring of d-desthiobiotin. The synthesis of d-desthiobiotin from DAPA has been demonstrated in cell suspensions of Escherichia coli mutants. nih.govnih.gov This specific isomer, (7R,8S)-7,8-diaminononanoic acid, is an essential intermediate in the biotin pathway in plants and microorganisms. ebi.ac.uk
Role of Dethiobiotin (B101835) Synthetase (BioD) in DAPA to D-Desthiobiotin Conversion
The conversion of DAPA to d-desthiobiotin is catalyzed by the enzyme Dethiobiotin Synthetase (BioD). oup.comgoogle.comgoogle.com This enzyme performs a carboxylation reaction, utilizing carbon dioxide (from bicarbonate) and ATP to close the ureido ring of d-desthiobiotin. nih.govebi.ac.ukuniprot.orgproteopedia.org The reaction is ATP-dependent and results in the formation of d-desthiobiotin, ADP, and phosphate (B84403). uniprot.org Kinetic studies on the Mycobacterium tuberculosis BioD enzyme determined the K_m values for ATP and DAPA to be 29 µM and 2 µM, respectively. nih.gov This step is a critical control point in the pathway and is subject to repression by the final product, biotin. nih.gov
Upstream Pathway: Pimelic Acid to 7-Oxo-8-aminopelargonic Acid
The biosynthetic journey to d-desthiobiotin begins with pimelic acid. jst.go.jpkyoto-u.ac.jp The pathway proceeds as follows:
Pimelic Acid to Pimeloyl-CoA : The pathway is initiated with the activation of pimelic acid to pimeloyl-CoA. In Bacillus sphaericus, this is carried out by pimelyl-CoA synthetase, an enzyme encoded by the bioW gene. google.com
Pimeloyl-CoA to 7-Oxo-8-aminopelargonic Acid (KAPA) : Pimeloyl-CoA then condenses with L-alanine in a reaction catalyzed by 7-keto-8-aminopelargonic acid synthetase (KAPA synthetase), also known as BioF. google.comtandfonline.comnih.gov This reaction requires pyridoxal (B1214274) phosphate (PLP) as a cofactor. tandfonline.com
KAPA to 7,8-Diaminopelargonic Acid (DAPA) : The final step before the synthesis of d-desthiobiotin's direct precursor is the transamination of KAPA to form DAPA. This reaction is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase), also known as BioA, which uses S-adenosyl-L-methionine (SAM) as the amino group donor. ebi.ac.ukgoogle.comnih.gov
Table 2: Key Enzymatic Steps in the Biotin Biosynthesis Pathway
| Step | Substrate(s) | Enzyme (Gene) | Product |
|---|---|---|---|
| 1 | Pimeloyl-CoA, L-Alanine | 7-Keto-8-aminopelargonic Acid Synthetase (BioF) | 7-Oxo-8-aminopelargonic Acid (KAPA) |
| 2 | KAPA, S-Adenosylmethionine | 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | 7,8-Diaminopelargonic Acid (DAPA) |
| 3 | DAPA, ATP, CO₂ | Dethiobiotin Synthetase (BioD) | d-Desthiobiotin |
Regulation of D-Desthiobiotin Synthesis
The synthesis of d-desthiobiotin is a metabolically controlled process, primarily regulated at the level of enzyme activity. This regulation ensures that the cell produces biotin efficiently without wasteful overproduction.
The enzyme responsible for the synthesis of d-desthiobiotin is dethiobiotin synthetase (DTBS), encoded by the bioD gene. mdpi.comnih.gov This enzyme catalyzes the formation of the ureido ring of d-desthiobiotin from 7,8-diaminopelargonic acid (DAPA), a reaction that requires CO2 and ATP. mdpi.comresearchgate.net The activity of dethiobiotin synthetase is subject to negative feedback regulation by the final product of the pathway, biotin. kyoto-u.ac.jp
In Escherichia coli, the entire biotin operon is regulated by the bifunctional protein BirA. When biotin levels are sufficient, BirA acts as a repressor. It complexes with biotinoyl-5'-AMP, dimerizes, and binds to the bio operator (bioO) to block the transcription of the biotin biosynthetic genes, including bioD. nih.gov Experimental studies have demonstrated this repressive effect; in partially derepressed resting cells of E. coli K-12, the presence of just 3 ng/ml of biotin was sufficient to cause a 67% repression of dethiobiotin synthetase activity. nih.govebi.ac.uk In contrast, certain mutant strains of E. coli have been isolated that exhibit derepressed levels of biotin biosynthetic enzymes, with dethiobiotin synthetase activity remaining unrepressed even at biotin concentrations 250,000 times higher than those needed to repress the enzyme in the wild-type strain. asm.org
The synthesis of d-desthiobiotin is not only controlled by repression but also stimulated by the availability of certain substrates. The reaction catalyzed by dethiobiotin synthetase involves the incorporation of a carbonyl group, which is derived from CO2 (in the form of bicarbonate in aqueous environments). ebi.ac.uknih.gov
Studies in E. coli have shown that the synthesis of d-desthiobiotin is stimulated by the presence of serine, bicarbonate, and glucose. nih.gov These compounds are believed to act as sources of CO2, thereby promoting the carboxylation step in the formation of the d-desthiobiotin ureido ring. nih.govnih.gov The reaction is stimulated approximately five-fold by bicarbonate, underscoring the role of an "active CO2" in the biosynthetic process. nih.gov
| Stimulatory Compound | Apparent Role in D-Desthiobiotin Synthesis |
| Serine | Acts as a source of CO2 |
| Bicarbonate | Provides the "active CO2" for carboxylation |
| Glucose | Acts as a source of CO2 through metabolism |
Repression of Dethiobiotin Synthetase Activity
D-Desthiobiotin in Microbial Metabolism
D-desthiobiotin is more than just a biosynthetic intermediate; it is an important vitamer that can be exchanged between microorganisms, influencing microbial community structure and survival, especially in nutrient-limited environments like the ocean. nih.govresearchgate.net
Many microorganisms are biotin auxotrophs, meaning they cannot synthesize biotin de novo and must acquire it from their environment. nih.govnih.gov However, a subset of these auxotrophs possesses the gene bioB, which encodes biotin synthase, the enzyme that catalyzes the final step of biotin synthesis: the conversion of d-desthiobiotin to biotin. nih.govnih.gov For these organisms, the availability of environmental d-desthiobiotin provides an "escape route" from biotin auxotrophy. nih.govresearchgate.net
This capability is not limited to bacteria. The pathogenic yeast Candida albicans, also a biotin auxotroph, can fulfill its requirement for biotin by utilizing d-desthiobiotin. mdpi.com In mycobacteria, providing d-desthiobiotin along with heterologous expression of BioB can revert biotin auxotrophy in certain mutant strains. nih.gov This demonstrates the widespread potential of d-desthiobiotin to rescue organisms that have lost the earlier steps of the biotin synthesis pathway but retained the final conversion step. nih.gov
In marine ecosystems, where biotin concentrations can be extremely low and fluctuate significantly, the exchange of essential metabolites (cross-feeding) is a key survival strategy. nih.govresearchgate.net D-desthiobiotin has been identified as a crucial currency in these microbial interactions. researchgate.net Prototrophic bacteria, which can synthesize biotin from simple precursors, can release d-desthiobiotin into the environment.
For instance, the prototrophic marine bacterium Vibrio campbellii has been shown to release high concentrations of d-desthiobiotin. nih.govresearchgate.net During its exponential growth phase, extracellular levels of d-desthiobiotin reached up to 1.09 ± 0.15 x 10^6 molecules per cell, a concentration significantly higher than that of biotin itself. nih.govresearchgate.netnih.gov This released d-desthiobiotin can then be taken up by other bacteria that are biotin auxotrophs but possess the bioB gene, allowing them to synthesize the final, active vitamin. nih.gov This cross-feeding of a vitamin precursor is a significant, though historically overlooked, aspect of marine microbial ecology. nih.govresearchgate.net
The genetic potential to synthesize biotin, or to utilize d-desthiobiotin, varies greatly among different bacterial phylogenetic groups. nih.govnih.gov A genomic survey of 1068 diverse bacteria revealed the distribution of the four key genes (bioF, bioA, bioD, bioB) in the latter part of the biotin synthesis pathway. nih.gov
Based on the presence of these genes, bacteria can be categorized into three main groups:
Biotin Prototrophs: Possess all four genes and can synthesize biotin de novo.
True Biotin Auxotrophs: Lack bioB and often the other genes, requiring an external source of biotin.
Desthiobiotin Auxotrophs: Lack one or more of the first three genes (bioF, bioA, bioD) but retain bioB, enabling them to produce biotin if d-desthiobiotin is available.
The analysis showed that 48.2% of the surveyed bacteria are biotin prototrophs, while 51.8% cannot synthesize biotin de novo. nih.gov Within this auxotrophic group, a significant portion (20.3% of all examined bacteria) are "this compound auxotrophs" that possess at least the bioB gene. nih.gov
The distribution of these capabilities is not uniform across phyla. For example, a large majority of Gammaproteobacteria (91.1%) and a significant portion of Betaproteobacteria (76.6%) and Flavobacteria (69.3%) are predicted to be biotin prototrophs. nih.gov Conversely, the potential to use d-desthiobiotin as an escape from auxotrophy is particularly high in groups like Clostridia (82.9%) and Cyanophyceae (57.1%). nih.gov True biotin auxotrophy is most prevalent in Deinococci (93.8%), Alphaproteobacteria (57.3%), and Actinobacteria (46.8%). nih.gov
Table: Biotin Biosynthesis Potential Across Selected Bacterial Groups Data based on a genomic survey of 1068 bacteria. nih.gov
| Phylogenetic Group | Biotin Prototrophs (%) | This compound Auxotrophs (%) | True Biotin Auxotrophs (%) |
|---|---|---|---|
| Betaproteobacteria | 76.6 | Not specified | Not specified |
| Gammaproteobacteria | 91.1 | Not specified | Not specified |
| Flavobacteria | 69.3 | Not specified | Not specified |
| Clostridia | Not specified | 82.9 | Not specified |
| Cyanophyceae | Not specified | 57.1 | Not specified |
| Bacilli | Not specified | 29.4 | Not specified |
| Alphaproteobacteria | Not specified | Not specified | 57.3 |
| Deinococci | Not specified | Not specified | 93.8 |
| Actinobacteria | Not specified | Not specified | 46.8 |
Intracellular and Extracellular Concentrations of D-Desthiobiotin in Bacteria
The concentration of d-desthiobiotin, a key precursor in the biotin biosynthetic pathway, varies significantly between the intracellular and extracellular environments of bacteria. nih.gov Studies have shown that a substantial portion of biotin-related compounds, or vitamers, produced by various microorganisms is found extracellularly. asm.org
In many bacteria, the total amount of biotin vitamers, assayed using yeast which can utilize precursors like this compound, greatly surpasses the level of "true" biotin, which is typically assayed with organisms like Lactobacillus that have a specific requirement for biotin itself. asm.org Bioautographic analysis of the growth medium of several bacterial species has revealed large quantities of a vitamer that corresponds to d-desthiobiotin, while true biotin is often detected at very low concentrations, if at all. asm.org This suggests an overproduction and subsequent release of this precursor. asm.org For instance, a mutant strain of Escherichia coli K-12, unable to convert this compound to biotin, was found to accumulate a large amount of this compound in the culture medium. nih.gov
Detailed quantitative analysis in the marine bacterium Vibrio campbellii highlights the disparity between intracellular and extracellular concentrations. nih.govresearchgate.net In both intracellular and extracellular samples, the number of actual biotin molecules was relatively low. nih.gov In contrast, extracellular d-desthiobiotin concentrations were markedly higher, reaching up to 1.09 ± 0.15 x 10⁶ molecules per cell during the stationary growth phase. nih.govnih.gov Intracellularly, the number of d-desthiobiotin molecules per cell was also significant, though variable with the growth phase. nih.gov
Table 1: Intra- and Extracellular Concentrations of D-Desthiobiotin and Biotin in Vibrio campbellii
| Growth Phase | Analyte | Intracellular Concentration (molecules/cell) | Extracellular Concentration (molecules/cell) |
| Mid-Exponential | Biotin | 42 ± 3.7 | Low/Not specified |
| Mid-Exponential | D-Desthiobiotin | 4.4 x 10⁴ ± 0.91 x 10⁴ | Not specified |
| Late Exponential | Biotin | Not specified | Low/Not specified |
| Late Exponential | D-Desthiobiotin | 8.1 x 10⁵ ± 0.87 x 10⁵ | Not specified |
| Early Stationary | Biotin | 1267 ± 280.1 | Low/Not specified |
| Early Stationary | D-Desthiobiotin | 7.2 x 10⁵ ± 0.27 x 10⁵ | 1.09 x 10⁶ ± 0.15 x 10⁶ |
Source: Data compiled from Wienhausen et al., 2022. nih.govresearchgate.net
Metabolic Roles of D-Desthiobiotin Beyond Biotin Synthesis
While the primary and most well-documented metabolic role of d-desthiobiotin is serving as the penultimate precursor to biotin, evidence suggests its activities may extend beyond this function. nih.govnih.govnih.gov
In non-bacterial systems, such as human Jurkat T-cells, synthetic biotin metabolites including this compound have been shown to mimic the effects of biotin on gene expression. nih.gov Specifically, this compound increased the transcriptional activities of genes encoding for interleukin-2 (B1167480) (IL-2) and its receptor (IL-2Rγ). nih.gov These effects were observed to be independent of the classic carboxylase-dependent pathways, suggesting a role in gene regulation that is separate from its conversion to a coenzyme. nih.gov
Furthermore, the observation that high concentrations of d-desthiobiotin can inhibit bacterial growth suggests metabolic effects beyond simple precursor supply. asm.org This inhibition could potentially stem from competitive binding to transporters or enzymes, or other currently uncharacterized regulatory interactions. nih.gov While research into these alternative roles is ongoing, the current understanding firmly places d-desthiobiotin's primary function within the biotin biosynthetic pathway. dntb.gov.uaoup.com
Interaction with Biotin Binding Proteins and Analogs
Reversible Binding Properties of D-Desthiobiotin (B77180)
A key advantage of d-desthiobiotin is its reversible binding to streptavidin and avidin (B1170675). iris-biotech.denih.gov Unlike the nearly irreversible bond between biotin (B1667282) and these proteins, the interaction with d-desthiobiotin is less tenacious, allowing for the gentle elution of d-desthiobiotin-labeled molecules under mild conditions. thermofisher.comresearchgate.net This property is particularly beneficial in affinity purification techniques where preserving the native structure and function of the target protein is crucial. adipogen.com
D-Desthiobiotin exhibits a lower binding affinity for both streptavidin and avidin compared to biotin. researchgate.netiris-biotech.de The absence of the sulfur atom in the thiophene (B33073) ring of d-desthiobiotin is a primary reason for this reduced affinity. nih.govidtdna.com While the interaction is still highly specific, the binding strength is significantly weaker, which is a desirable feature for applications requiring reversible binding. iris-biotech.deinterchim.fr The affinity constant (Ka) for d-desthiobiotin with streptavidin is approximately 10¹¹ M⁻¹, whereas for biotin it is around 10¹⁵ M⁻¹. thermofisher.comiris-biotech.de
Table 1: Comparative Binding Affinities for Biotin-Binding Proteins
| Ligand | Binding Partner | Affinity Constant (Ka) | Dissociation Constant (Kd) |
|---|---|---|---|
| Biotin | Streptavidin/Avidin | ~10¹⁵ M⁻¹ thermofisher.comiris-biotech.de | ~10⁻¹⁴ to 10⁻¹⁵ M researchgate.netnih.gov |
| d-Desthiobiotin | Streptavidin/Avidin | ~10¹¹ M⁻¹ iris-biotech.desigmaaldrich.com | ~10⁻¹¹ M to 1.9 nM researchgate.netthermofisher.com |
The dissociation constant (Kd) is a key parameter that quantifies the affinity of a ligand for its protein. For the d-desthiobiotin-streptavidin complex, the Kd is in the nanomolar range, reported to be approximately 1.9 nM. thermofisher.com This is several orders of magnitude higher than the femtomolar Kd of the biotin-streptavidin interaction, which is around 10⁻¹⁴ M to 10⁻¹⁵ M. researchgate.netnih.gov This weaker binding affinity allows for the dissociation of the complex under gentle conditions. glenresearch.com
The reversible binding of d-desthiobiotin allows for its displacement by biotin. iris-biotech.denih.gov This displacement is a competitive process where the higher affinity of biotin for the binding site on streptavidin or avidin leads to the release of the bound d-desthiobiotin. iris-biotech.deresearchgate.net This principle is the basis for the mild elution of d-desthiobiotinylated molecules from streptavidin-based affinity matrices. thermofisher.comsigmaaldrich.com The elution is typically achieved by introducing a solution containing free biotin, which effectively competes for and occupies the binding sites, thereby releasing the d-desthiobiotin-tagged molecules. sigmaaldrich.comaatbio.com This process is efficient and can be performed under physiological pH and temperature, preserving the integrity of the eluted proteins. nih.govsigmaaldrich.com
Dissociation Constants of D-Desthiobiotin-Streptavidin Complexes
Design and Synthesis of D-Desthiobiotin Derivatives
To facilitate its use in various biotechnological applications, d-desthiobiotin has been chemically modified to create derivatives with specific functionalities. nih.govgoogle.com These derivatives are designed for protein labeling, immobilization on solid supports, and other specialized applications. nih.goviris-biotech.de
Amine-reactive derivatives of d-desthiobiotin are widely used for labeling proteins and other biomolecules. nih.govinterchim.fr These derivatives typically contain a reactive group, such as an N-hydroxysuccinimide (NHS) ester, that can form a stable amide bond with the primary amine groups found in the side chains of lysine (B10760008) residues and the N-terminus of proteins. interchim.fr The synthesis of these derivatives involves coupling a linker arm to the carboxylic acid group of d-desthiobiotin, followed by activation with a group like NHS. google.com This allows for the covalent attachment of the d-desthiobiotin tag to the target protein, enabling its subsequent detection or purification. nih.govsigmaaldrich.com
For affinity chromatography applications, d-desthiobiotin can be immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity matrix. nih.govthermofisher.com The synthesis of d-desthiobiotin-agarose involves chemically coupling d-desthiobiotin to the agarose support. nih.govcaymanchem.com This creates a resin that can specifically capture streptavidin or avidin fusion proteins, or biomolecules that have been labeled with streptavidin. The bound molecules can then be gently eluted using a solution of free biotin, as described previously. idtdna.com This makes d-desthiobiotin-agarose an excellent tool for the purification of proteins under non-denaturing conditions. adipogen.com
Isotopically Labeled D-Desthiobiotin Azide (B81097) (isoDTB) Tags
Isotopically labeled d-desthiobiotin azide (isoDTB) tags represent a significant advancement in chemoproteomic workflows, particularly for the study of protein cysteinomes. chemrxiv.orgnih.gov These tags are readily synthesized and can be "clicked" onto proteins of interest, incorporating an isotopic label for quantitative mass spectrometry. nih.gov A key advantage of isoDTB tags is the simplified workflow they afford. chemrxiv.orgnih.gov The reversible binding of the desthiobiotin moiety to streptavidin allows for the easy elution of captured peptides using acidic conditions with an acetonitrile (B52724) co-solvent, eliminating the need for a separate cleavage step. chemrxiv.org
This methodology has been successfully applied to profile the cysteinome of Staphylococcus aureus, a bacterium known for its rapid development of antibiotic resistance. chemrxiv.orgnih.govchemrxiv.org In these studies, isoDTB tags enabled the quantification of a significant portion of all cysteines in essential proteins, leading to the discovery of highly reactive cysteine residues that are often located at functional sites. chemrxiv.orgnih.gov This approach provides a comprehensive map of the bacterial cysteinome, which can facilitate the development of novel antibiotics that target these critical residues. nih.govchemrxiv.org
| isoDTB Tag Application | Organism | Key Findings | Reference |
| Global Cysteinome Profiling | Staphylococcus aureus | Quantified 59% of all cysteines in essential proteins; discovered 88 highly reactive cysteines enriched at functional sites. | nih.gov |
| Covalent Ligand Engagement | Staphylococcus aureus | Identified 268 cysteines engaged by covalent ligands and verified the inhibition of HMG-CoA synthase. | chemrxiv.org |
D-Desthiobiotin-AI-2 as a Chemical Probe for Quorum Sensing Receptors
This compound-Sulfonamide Probes for Metalloprotein Capture
Metalloproteins, which constitute roughly one-third of all proteins, are crucial for a vast array of biological functions. researchgate.netnih.gov Studying these proteins in their native, metal-bound state is often challenging. To address this, this compound-sulfonamide probes have been developed for the specific capture of metalloproteins under mild conditions that preserve their metallation state. researchgate.netnih.govnih.gov These probes consist of a metal-binding group (MBG), a this compound tag, and a linker. nih.gov
A proof-of-concept for this approach was demonstrated with carbonic anhydrase (CA), a zinc-containing enzyme. nih.govnih.govresearchgate.net The sulfonamide group acts as the MBG, targeting the open active site of CA. nih.gov By varying the length and structure of the linker, the probe was optimized for efficient capture of the native protein. nih.gov The optimized probe was able to selectively pull down CA from complex mixtures like red blood cell lysate. nih.govnih.gov Furthermore, the probe demonstrated the ability to capture different metallated forms of CA, with the amount of captured protein correlating with the enzyme's catalytic activity. nih.gov This technology provides a powerful method for enriching and studying metalloenzymes in their functionally relevant states. nih.gov
| Probe Component | Function | Example |
| Metal-Binding Group (MBG) | Targets the metal ion in the protein's active site. | Sulfonamide |
| This compound Tag | Allows for reversible capture on a streptavidin matrix. | d-Desthiobiotin |
| Linker | Connects the MBG and the this compound tag, optimizing binding. | Various lengths and structures |
Biotinylated Bevacizumab (D-Bv) and its Derivatives
Bevacizumab is a monoclonal antibody used in anti-angiogenic cancer therapies. nih.govacs.org To create a tunable drug delivery system, bevacizumab has been conjugated with this compound to create desthiobiotinylated bevacizumab (D-Bv). nih.govacs.org This modification allows for the controlled release of the antibody from a hydrogel matrix. nih.govacs.org
The system utilizes a neutravidin-modified hydrogel that binds D-Bv with high affinity. nih.govacs.org This results in a slow, sustained release of the antibody. nih.govacs.org The release rate can be precisely controlled by introducing biotin derivatives into the hydrogel. nih.govacs.org These derivatives compete with D-Bv for binding to neutravidin, displacing the antibody and increasing its release rate. nih.govacs.org This "displacement affinity release of antibodies" (DARA) system offers a significant advantage over traditional methods as it does not require modification of the antibody or hydrogel for each desired release profile. researchgate.netnih.govacs.org Biophysical analyses have confirmed that the desthiobiotinylation does not compromise the binding affinity of bevacizumab for its target ligand and Fc receptor. researchgate.netnih.govacs.org
D-Desthiobiotin in Investigating Biotin-Dependent Enzymes
D-desthiobiotin also serves as a valuable tool for studying the specificity and mechanisms of biotin-dependent enzymes. ontosight.ai These enzymes play critical roles in metabolism, catalyzing essential carboxylation reactions. rsc.orgnih.gov
Specificity and Mechanism Studies
The structural similarity of d-desthiobiotin to biotin allows it to interact with the active sites of biotin-dependent enzymes, but its lack of a sulfur atom prevents it from participating in the full catalytic reaction in the same manner as biotin. ontosight.ai This makes it an effective competitive inhibitor and a useful probe for studying enzyme-substrate interactions. For instance, d-desthiobiotin has been shown to inhibit the uptake of biotin by the sodium-dependent multivitamin transporter (SMVT), demonstrating its ability to compete for binding sites. tandfonline.com
Interactions with Biotin Carboxylases and Biotinidase
Biotin-dependent carboxylases, such as acetyl-CoA carboxylase and pyruvate (B1213749) carboxylase, are vital for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. ontosight.airsc.orgnih.gov These enzymes covalently attach biotin to a specific lysine residue, a process catalyzed by holocarboxylase synthetase. rsc.orgresearchgate.net Biotinidase is the enzyme responsible for recycling biotin by cleaving it from degraded carboxylases. rsc.orgnih.gov
D-desthiobiotin can interact with these enzymes, providing insights into their function. For example, studies have shown that d-desthiobiotin exhibits biotin-like activities in certain cell types, suggesting it can be recognized and utilized to some extent by the cellular machinery. nih.gov However, it also acts as an inhibitor in other contexts. tandfonline.com The interaction of d-desthiobiotin with biotinidase is also of interest, as this enzyme plays a role in the transport and regulation of biotin levels. nih.gov Investigating how d-desthiobiotin affects the activity of these enzymes helps to elucidate the structural requirements for substrate binding and catalysis.
Ligand Specificity of Group I Biotin Protein Ligase
Biotin protein ligases (BPLs) are categorized into two main groups, Group I and Group II, based on their structural and functional characteristics. Group I BPLs are monofunctional enzymes, with their primary role being the catalysis of biotinylation. In contrast, Group II BPLs are bifunctional, possessing both catalytic and regulatory functions, the latter due to an N-terminal DNA-binding domain that is absent in Group I enzymes. nih.gov This fundamental difference in function is reflected in their ligand specificity.
Research into the ligand specificity of Group I BPLs has provided insights into their substrate requirements. A notable example is the BPL from Mycobacterium tuberculosis (MtBPL), a well-characterized Group I enzyme. nih.gov Studies on MtBPL reveal a high degree of specificity for its natural substrate, biotin.
Detailed investigations into the interaction of MtBPL with biotin analogs, such as d-desthiobiotin, have been conducted to understand the structural determinants of this specificity. d-Desthiobiotin is a biotin analog that lacks the sulfur atom in the thiophene ring. nih.gov Experimental evidence has shown that MtBPL does not utilize d-desthiobiotin as a substrate for the biotinylation of its target protein, the biotin carboxyl carrier protein (BCCP). nih.gov In enzyme-linked immunosorbent assays (ELISAs), while biotin effectively facilitated the biotinylation of BCCP, d-desthiobiotin showed no detectable incorporation, even at concentrations significantly higher than that of biotin. nih.govplos.org
Computational docking simulations corroborate these experimental findings. While d-desthiobiotin is capable of forming hydrogen bonds and hydrophobic interactions within the active site of MtBPL, the absence of the thiophene ring leads to a less favorable binding energy compared to biotin. nih.gov This suggests that the thiophene ring of biotin is a critical structural feature for effective binding and subsequent enzymatic activity by MtBPL.
The specificity of Group I BPLs for biotin is a key characteristic that distinguishes them from some engineered enzymes. For instance, through directed evolution, variants of the Escherichia coli BPL, BirA (a Group II enzyme), have been created that can efficiently utilize d-desthiobiotin as a substrate. nih.gov These engineered variants often exhibit a reduced ability to use biotin, creating orthogonal systems for specific labeling applications. nih.gov The natural inability of Group I BPLs like MtBPL to use d-desthiobiotin underscores their stringent ligand requirements.
The table below summarizes the comparative interaction of biotin and d-desthiobiotin with the Group I Biotin Protein Ligase from Mycobacterium tuberculosis.
| Ligand | Binding and Utilization by MtBPL | Key Findings |
| Biotin | Efficiently utilized as a substrate for the biotinylation of BCCP. nih.gov | Forms a stable complex with MtBPL, leading to effective enzymatic catalysis. The interaction involves a significant number of hydrogen bonds. nih.gov |
| d-Desthiobiotin | Not incorporated into BCCP by MtBPL, even at high concentrations. nih.govplos.org | Computational models show a less favorable binding energy compared to biotin due to the absence of the thiophene ring. nih.gov |
Methodological Applications in Research
Affinity Chromatography and Protein Purification
d-Desthiobiotin (B77180) is extensively utilized in affinity chromatography for the purification of proteins. nordicbiosite.comadipogen.comsigmaaldrich.commedchemexpress.comglpbio.comselleckchem.commedchemexpress.eu This technique leverages the specific binding interaction between a tagged protein and an immobilized ligand on a chromatography resin. The key advantage of the d-Desthiobiotin system lies in its ability to bind with high specificity, similar to biotin (B1667282), but with a significantly lower binding affinity (Kd = 10-11 M for d-Desthiobiotin vs. 10-15 M for biotin). interchim.frthermofisher.cnepicypher.com This difference in affinity is the foundation for its application in gentle protein purification strategies.
Elution of Proteins from Affinity Resins under Mild Conditions
A primary application of d-Desthiobiotin is the elution of captured proteins from affinity resins under non-denaturing conditions. nordicbiosite.comadipogen.com Traditional biotin-streptavidin systems require harsh, denaturing conditions to break the strong interaction, which can compromise the structure and function of the purified protein and its interacting partners. nordicbiosite.comadipogen.comthermofisher.cn In contrast, proteins or protein complexes bound to a streptavidin matrix via a d-Desthiobiotin tag can be gently and competitively displaced.
This mild elution is typically achieved by introducing a solution containing free d-Desthiobiotin or biotin. nih.govscientificlabs.co.uk For instance, a common method for eluting Strep-tag® and Twin-Strep-tag® fusion proteins from Strep-Tactin® (an engineered streptavidin) columns involves the use of a buffer containing 2.5 mM d-Desthiobiotin. nordicbiosite.comadipogen.comwindows.net The free d-Desthiobiotin in the elution buffer competes for the binding sites on the Strep-Tactin® resin, leading to the release of the d-Desthiobiotin-tagged protein in its native state. neuromics.com This approach preserves the biological activity of the purified proteins and maintains the integrity of protein complexes. thermofisher.cnsigmaaldrich.com
| Elution Method | Eluting Agent | Concentration | Conditions | Reference |
| Competitive Elution | d-Desthiobiotin | 2.5 mM | Physiological buffer | nordicbiosite.comadipogen.comwindows.net |
| Competitive Elution | Biotin | 4 mM - 10 mM | Physiological buffer, e.g., Tris-buffered saline | thermofisher.cnepicypher.comariel.ac.il |
Purification of Recombinant Proteins
The d-Desthiobiotin system is particularly well-suited for the purification of recombinant proteins. windows.netnih.gov Affinity tags, such as the Strep-tag®II (a short peptide sequence WSHPQFEK), are genetically fused to the protein of interest. windows.netnih.gov This tag binds with high specificity to Strep-Tactin® resin. windows.net Following the application of a cell lysate containing the tagged protein to the Strep-Tactin® column and a washing step to remove unbound proteins, the purified recombinant protein is eluted by the addition of a d-Desthiobiotin-containing buffer. windows.netsigmaaldrich.com This method is compatible with a wide range of buffers and additives, making it adaptable for various types of proteins, including metalloproteins and membrane proteins. windows.net The entire process can be performed under physiological conditions, which is crucial for obtaining functional proteins. windows.net
Co-immunoprecipitation Applications
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. thermofisher.comabcam.com In this method, an antibody targets a specific protein ("bait"), pulling it out of a solution along with any proteins that are bound to it ("prey"). d-Desthiobiotin has been incorporated into Co-IP workflows as a component of the elution buffer. sigmaaldrich.comsigmaaldrich.com After the protein complex is captured on a resin, instead of using harsh elution conditions that could disrupt the interactions being studied, a d-Desthiobiotin solution can be used to gently release the entire complex from the support, preserving the native interactions for subsequent analysis. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Isolation of Specific Protein Complexes
The gentle elution conditions afforded by d-Desthiobiotin are invaluable for the isolation of intact, multi-protein complexes. sigmaaldrich.com This has been successfully demonstrated in the purification of several significant cellular machineries. For example, d-Desthiobiotin has been used as an eluent in the chromatographic purification of the human Cdc45-MCM-GINS (CMG) helicase, a critical complex involved in DNA replication. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Another example is the elution of the heterodimeric kinesin family member 3A/B (KIF3A/B) and its associated protein KAP3, bound to the APC armadillo (APCARM) domain. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The ability to isolate such complexes in their assembled state is crucial for understanding their structure and function.
Protein and Cell Labeling, Detection, and Isolation
Beyond affinity purification, d-Desthiobiotin serves as a versatile molecule for the labeling, detection, and isolation of proteins and cells. nordicbiosite.comadipogen.commedchemexpress.comglpbio.comselleckchem.comnih.gov
General Protein and Cell Labeling Strategies
d-Desthiobiotin can be chemically modified to create reactive derivatives that covalently attach to target biomolecules. interchim.frnih.gov A common strategy involves the use of an amine-reactive derivative, such as N-hydroxysuccinimide (NHS)-d-Desthiobiotin. interchim.frthermofisher.cn This compound reacts efficiently with primary amines (-NH2), which are present on the side chains of lysine (B10760008) residues and at the N-terminus of proteins, to form stable amide bonds. interchim.fr This allows for the straightforward "desthiobiotinylation" of proteins, antibodies, and other molecules for various downstream applications. thermofisher.cn
| Labeling Reagent | Reactive Group | Target Moiety | Bond Formed | Reference |
| NHS-d-Desthiobiotin | N-Hydroxysuccinimide ester | Primary amines (-NH₂) | Amide | interchim.frthermofisher.cn |
| DSB-X Biotin Succinimidyl Ester | Succinimidyl ester | Primary amines (-NH₂) | Amide | thermofisher.com |
Cell Staining and Antigen-Labeling Applications
d-Desthiobiotin serves as an effective tool in cell staining and antigen-labeling procedures. nih.govresearchgate.net Biomolecules labeled with d-desthiobiotin are recognized by anti-biotin antibodies and can bind to streptavidin-based affinity columns. nih.gov This allows for their use in applications like immunofluorescence, where fluorescently-labeled streptavidin conjugates can be used for detection. nih.gov
A key advantage of the d-desthiobiotin system is the ability to gently strip streptavidin-based ligands from the d-desthiobiotin-labeled targets using a buffered biotin solution. This enables repeated probing with different fluorescent streptavidin conjugates, followed by enzyme-based detection, all within the same experiment. nih.gov Conjugates labeled with d-desthiobiotin have been shown to be equivalent to their biotinylated counterparts in cell-staining and antigen-labeling applications. nih.govresearchgate.net
Detection and Isolation of Labeled Biomolecules
d-Desthiobiotin is extensively used for the detection and isolation of a wide range of biomolecules, including proteins, nucleic acids, and other cellular components. medchemexpress.comsigmaaldrich.comscbt.combiorbyt.comxcessbio.comselleckchem.comtargetmol.commedchemexpress.commedchemexpress.eumedchemexpress.com The principle behind its use lies in its reversible binding to streptavidin. interchim.fr While the biotin-streptavidin interaction is extremely strong and essentially irreversible under physiological conditions, the d-desthiobiotin-streptavidin interaction is weaker, with a dissociation constant (Kd) of approximately 10⁻¹¹ M compared to biotin's 10⁻¹⁵ M. interchim.frresearchgate.net This allows for the elution of d-desthiobiotin-labeled molecules from streptavidin affinity resins under mild conditions, typically by competitive displacement with free biotin. interchim.frthermofisher.cn
This "soft release" is crucial for preserving the native conformation and function of isolated proteins and protein complexes. interchim.frthermofisher.cn Unlike harsher elution methods required for the biotin-streptavidin system, which can denature proteins, the d-desthiobiotin method minimizes damage to the target molecules. nordicbiosite.comthermofisher.cn This makes it an ideal choice for applications requiring the recovery of active proteins for downstream analysis. interchim.fr
Derivatives of d-desthiobiotin, such as NHS-Desthiobiotin, are commercially available to facilitate the labeling of primary amines on proteins and other molecules. interchim.fr This allows for the straightforward creation of d-desthiobiotin-tagged biomolecules for use in affinity purification. interchim.frcaymanchem.com The technology has been successfully applied to the isolation of various biomolecules, including streptavidin-fluorophore conjugates and fusion proteins. nordicbiosite.comcaymanchem.com
Targeted Cell Isolation and Release using Functionalized Surfaces
A significant application of d-desthiobiotin is in the targeted isolation and subsequent gentle release of specific cell types from a mixed population. jove.comillinois.eduresearchgate.netnih.gov This methodology often involves functionalizing a surface, such as glass, with d-desthiobiotin and streptavidin. jove.comillinois.eduresearchgate.netnih.gov Biotinylated antibodies specific to a cell surface marker of the target cells are then introduced and bind to the streptavidin on the surface. jove.comillinois.eduresearchgate.netnih.gov
When a cell mixture is passed over this functionalized surface, the target cells are captured via the antibody-antigen interaction. jove.comillinois.eduresearchgate.net Non-target cells are washed away. The captured cells can then be released by introducing a solution of free biotin. jove.comillinois.eduresearchgate.netnih.gov The biotin displaces the d-desthiobiotin from the streptavidin, breaking the link between the cell-bound antibody and the surface, and releasing the cells. jove.comillinois.eduresearchgate.net
This method offers a significant advantage over other cell separation techniques that can be time-consuming and may alter the physiological expression of the isolated cells. jove.com The gentle release mechanism, which avoids harsh reagents and high shear forces, helps to maintain the integrity and viability of the isolated cells, making them suitable for downstream applications such as cell culture and molecular analysis. jove.comillinois.eduresearchgate.net Research has demonstrated the successful capture of up to 80% of target cells from a single-cell mixture and 50% from a dual-cell mixture using this technique. jove.comillinois.eduresearchgate.netnih.gov
| Parameter | Value | Reference |
| Target Cell Capture (Single Cell Mixture) | Up to 80% | jove.comillinois.eduresearchgate.netnih.gov |
| Target Cell Capture (Dual Cell Mixture) | 50% | jove.comillinois.edunih.gov |
Biochemical Assays and Interaction Studies
The reversible binding properties of d-desthiobiotin make it a valuable tool in a variety of biochemical assays and for studying molecular interactions. interchim.frsigmaaldrich.com Its use in pull-down assays and affinity chromatography allows for the investigation of protein-protein, enzyme-substrate, and ligand-receptor interactions under near-physiological conditions. interchim.fr
Protein-Protein Interaction Studies
d-Desthiobiotin is widely used in pull-down assays to study protein-protein interactions. interchim.frresearchgate.netsigmaaldrich.com In a typical experiment, a "bait" protein is labeled with d-desthiobiotin and incubated with a cell lysate or a mixture of proteins. The d-desthiobiotin-labeled bait protein, along with any interacting "prey" proteins, is then captured on a streptavidin-coated solid support, such as agarose (B213101) beads. interchim.fr
After washing away non-specifically bound proteins, the entire protein complex can be eluted gently by adding free biotin. interchim.frthermofisher.cn This allows for the identification of the interacting proteins through techniques like mass spectrometry. The mild elution conditions are critical for preserving weak or transient protein-protein interactions that might be disrupted by harsher methods. thermofisher.cn
Enzyme-Substrate Interactions
The d-desthiobiotin system is also employed to investigate enzyme-substrate interactions. interchim.frsigmaaldrich.com By labeling a substrate or an enzyme with d-desthiobiotin, researchers can use affinity capture to isolate the enzyme-substrate complex. interchim.fr This approach is particularly useful for studying transient interactions and for identifying the substrates of specific enzymes. interchim.fr
A notable example is the study of dethiobiotin (B101835) synthetase (DTBS), the enzyme responsible for the penultimate step in biotin biosynthesis. nih.gov Kinetic and X-ray crystallography studies have elucidated the binding of its substrate and the subsequent carboxylation reaction. nih.gov Such studies have been instrumental in understanding the catalytic mechanism of this enzyme, demonstrating the requirement of Mg²⁺ for both substrate binding and the formation of the carbamate (B1207046) intermediate. nih.gov Further research has involved the purification of d-desthiobiotin synthetase from Escherichia coli and characterization of its activity, showing that ATP and Mg²⁺ are essential for its function. nih.gov
Ligand-Receptor Binding Assays
d-Desthiobiotin is a valuable tool in ligand-receptor binding assays, facilitating the study of these crucial interactions in various biological systems. interchim.frnanotempertech.comresearchgate.netthermofisher.com By labeling a ligand with d-desthiobiotin, it can be used to probe for its corresponding receptor. The d-desthiobiotin-labeled ligand can be immobilized on a streptavidin-coated surface to capture its receptor from a complex mixture. thermofisher.com
The reversible nature of the d-desthiobiotin-streptavidin bond allows for the gentle release of the ligand-receptor complex for further analysis. nih.gov This is particularly advantageous when studying receptors that are sensitive to harsh elution conditions. Furthermore, d-desthiobiotin-labeled ligands can be used in competitive binding assays to determine the affinity of other, unlabeled ligands for the same receptor.
DNA/DNA or DNA/Protein Interaction Studies
The reversible binding nature of d-desthiobiotin to streptavidin is particularly advantageous in the study of DNA/DNA and DNA/protein interactions. interchim.fr D-desthiobiotin can be conjugated to oligonucleotides at various positions, including the 3'-end, 5'-end, or internally. interchim.fr This labeling allows for the capture and subsequent gentle release of DNA-protein complexes, facilitating the analysis of these interactions.
One prominent technique is Proteomics of Isolated Chromatin Segments (PICh), which employs a this compound-conjugated DNA probe to hybridize to a specific genomic locus. uzh.ch The associated proteins are then isolated for analysis. uzh.ch Similarly, the DNA O-MAP technique uses d-desthiobiotin purification to identify DNA interactions mediated by proteins. elifesciences.org In these methods, the weaker interaction of this compound with streptavidin, as compared to the nearly irreversible bond of biotin, is crucial for the effective recovery of the interacting partners under non-denaturing conditions. interchim.fracs.org
Furthermore, d-desthiobiotin has been utilized in the development of DNA-encoded dynamic libraries. In this approach, two DNA strands, each labeled with this compound and conjugated to a small molecule, can dynamically hybridize. researchgate.net The addition of a target protein can shift this equilibrium, allowing for the identification of high-affinity bivalent binders. researchgate.net
Quantitative Platforms for Gel-Based Biomolecular Interaction Analysis
D-desthiobiotin plays a role in quantitative platforms for the gel-based analysis of biomolecular interactions, such as DNA nanoswitches. The faster dissociation kinetics of the this compound-streptavidin interaction compared to the biotin-streptavidin interaction is a key feature in these systems. This allows for dynamic studies of binding events.
A common method to assess the extent of biotinylation, which can be adapted for this compound, is the streptavidin gel-shift assay. nih.gov In this technique, the biotinylated (or desthiobiotinylated) protein is saturated with streptavidin. The resulting complex will show a shift in its migration pattern on an SDS-PAGE gel. nih.gov This shift allows for the quantification of the labeling efficiency. nih.gov
Pull-Down Assays for Signal Receptors and Metalloproteins
Pull-down assays are a cornerstone of molecular biology for identifying and isolating binding partners. D-desthiobiotin is a key component in many modern pull-down protocols due to the mild elution conditions it affords, which helps to preserve the integrity of the isolated proteins and their complexes. interchim.frnih.gov
Signal Receptors:
Metalloproteins:
The study of metalloproteins presents a challenge as it is often difficult to maintain the native metallation state of the protein during purification. utexas.edu D-desthiobiotin-based probes have been developed to address this issue. nih.gov These probes contain a metal-binding group and a this compound tag. nih.gov For example, this compound-arylsulfonamide probes have been successfully used to isolate carbonic anhydrase, a zinc-containing enzyme, while preserving its metal cofactor. nih.govutexas.edu This approach has also been extended to the study of other metallated forms of carbonic anhydrase and heme proteins. nih.govutexas.edu
| Probe Type | Target Protein/Molecule | Research Focus |
| d-Desthiobiotin-AI-2 | LuxP and LsrB receptors | Identification of quorum sensing signal receptors. researchgate.netnih.gov |
| This compound-arylsulfonamide | Carbonic Anhydrase (CA) | Isolation of metalloproteins in their native state. nih.govutexas.edu |
| This compound-PEG4-LPA | Lysophosphatidic acid (LPA)-binding proteins | Proteome-wide identification of LPA-binding proteins. acs.org |
Development of Biosensor Systems
D-desthiobiotin is also integral to the development of reversible and regenerative biosensor systems. mdpi.comresearchgate.net Its reversible binding to streptavidin allows for the creation of sensor surfaces that can be easily regenerated. researchgate.net
In one application, a hybrid biosensor system was developed for the analysis of organic and volatile fatty acids in fermentation processes. frontiersin.orgresearchgate.net In this system, recombinant enzymes were purified using a d-desthiobiotin-based affinity chromatography method. frontiersin.org The elution of the purified enzymes was achieved by adding d-desthiobiotin. frontiersin.org These purified enzymes were then immobilized on a platinum sensor chip to create the biosensor. frontiersin.orgresearchgate.net
The principle of reversible immobilization has also been demonstrated with other systems. For instance, a this compound-functionalized surface can be used to capture streptavidin, which then acts as a bridge to bind a biotinylated "bait" molecule. researchgate.net This entire complex can be removed by the addition of free biotin or other reagents, allowing the sensor chip to be reused with a different bait molecule. researchgate.net
Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying proteins and their modifications. D-desthiobiotin has been incorporated into several MS-based workflows to enrich for specific peptides and identify binding sites.
Global Profiling of Bacterial Cysteineomes
Chemoproteomic strategies utilize reactive probes to map the "ligandable" portions of the proteome. D-desthiobiotin has been instrumental in the development of probes for profiling reactive cysteine residues in bacteria. Isotopically labeled this compound azide (B81097) (isoDTB) tags have been synthesized to facilitate the global profiling of the bacterial cysteinome. chemrxiv.orgnih.govresearchgate.net
This method involves treating a bacterial proteome with a covalent inhibitor and then with an iodoacetamide (B48618) alkyne probe. nih.govd-nb.info The isoDTB tag is then attached via click chemistry, allowing for the enrichment of the labeled peptides on streptavidin beads. chemrxiv.orgd-nb.info The use of a this compound-based probe simplifies the workflow by allowing for more efficient elution of the captured peptides compared to biotin-based probes. nih.gov This approach has been used to identify hundreds of ligandable cysteines in Staphylococcus aureus, providing a valuable resource for the development of new antibiotics. chemrxiv.orgnih.gov
Key Findings from S. aureus Cysteineome Profiling:
Quantified 59% of all cysteines in essential proteins. chemrxiv.orgnih.gov
Identified 88 highly reactive cysteine residues. chemrxiv.orgnih.gov
Discovered 268 cysteines that are engaged by covalent ligands. chemrxiv.orgnih.gov
Identification of Covalent Ligand Binding Sites
The same principles used for cysteineome profiling can be applied to identify the specific binding sites of covalent ligands. By competing a covalent ligand with a this compound-based probe, it is possible to identify the specific residues that the ligand binds to. chemrxiv.orgnih.gov This information is critical for understanding the mechanism of action of a drug and for optimizing its design.
Fragment-based drug discovery (FBDD) is an approach where small, reactive fragments are screened for their ability to bind to a target protein. vividion.com Mass spectrometry is used to detect the formation of covalent adducts between the fragments and the protein. vividion.com The use of this compound-based probes in these screens can facilitate the enrichment and identification of the modified peptides, thereby pinpointing the site of covalent modification. nih.gov This strategy has been successfully used to identify selective hits for a variety of protein targets. vividion.com
Other Research Applications
Use in Diagnostic Assay Development
D-Desthiobiotin, a stable precursor and metabolite of biotin, serves as a valuable reagent in the development of diagnostic assays due to its unique binding characteristics with streptavidin and its derivatives. cvmh.fr Its application is rooted in the principles of affinity chromatography and protein interaction analysis, where it functions as a tool for labeling, detecting, and isolating specific proteins or other biomolecules. scbt.commedchemexpress.comfishersci.com The interaction between d-desthiobiotin and streptavidin is strong, yet significantly less so than the nearly irreversible bond between biotin and streptavidin. thermofisher.cn This key difference is the primary advantage of using d-desthiobiotin in many diagnostic assay formats.
The moderately strong affinity allows for the capture of desthiobiotinylated molecules onto a streptavidin-coated surface, such as a microplate well or a biosensor. thermofisher.cnbiosearchtech.com Following capture and any subsequent interaction studies, the bound molecules can be gently and specifically eluted by simply introducing a solution containing free biotin. thermofisher.cnbiosearchtech.com This mild elution condition is crucial for preserving the integrity and native conformation of the isolated proteins and their binding partners, which might otherwise be damaged or dissociated by the harsh conditions required to break the biotin-streptavidin bond. thermofisher.cn
This "soft release" characteristic is particularly beneficial in various assay platforms:
Enzyme-Linked Immunosorbent Assays (ELISA): In ELISA development, d-desthiobiotin can be used to label primary or secondary antibodies. This allows for their capture on streptavidin-coated plates. The ability to gently elute and recover the immunocomplexes can be advantageous for downstream analysis. The avidin-biotin system, in general, is widely used in ELISA for its signal amplification and high sensitivity. thermofisher.com
Affinity Purification and Pull-Down Assays: D-desthiobiotin is employed to create affinity matrices for the isolation of specific binding partners from complex biological samples. cvmh.frnordicbiosite.com For instance, a protein of interest can be labeled with d-desthiobiotin and used as "bait" to capture its interacting partners ("prey"). The entire complex is captured on a streptavidin resin and, after washing, the prey proteins can be released under native conditions for identification by mass spectrometry. thermofisher.cn This is critical for confirming diagnostic targets and understanding disease-related protein networks.
Biosensor-Based Assays: In label-free detection systems, such as those using biosensors, d-desthiobiotin is used to create a renewable sensor surface. ohsu.edu A this compound derivative can be coupled to the sensor, which then captures a streptavidin-linked target molecule. This setup allows for the real-time analysis of interactions, and the surface can be regenerated by washing with a biotin solution, making the assay development process more efficient. ohsu.edu
The table below summarizes key properties of d-desthiobiotin relevant to its use in diagnostic assays.
| Property | Description | Relevance in Diagnostic Assays |
| Binding Affinity to Streptavidin | Lower than biotin (Kd ~10-11M for this compound vs. ~10-15M for biotin) thermofisher.cn | Enables gentle and specific elution using free biotin, preserving the integrity of isolated proteins and complexes. thermofisher.cn |
| Structure | Biotin analog lacking the sulfur atom in the tetrahydrothiophene (B86538) ring. ontosight.ai | The structural difference is responsible for the altered binding affinity while maintaining specificity for the streptavidin binding pocket. thermofisher.cnontosight.ai |
| Functionality | Can be derivatized (e.g., NHS-esters) to label primary amines on proteins and antibodies. thermofisher.cn | Allows for the straightforward conjugation to a wide range of biomolecules for use as probes or capture agents. scbt.commedchemexpress.com |
| Elution Condition | Competitive displacement with free biotin under mild, non-denaturing buffer conditions. thermofisher.cnbiosearchtech.com | Ideal for isolating intact cells, cell surface proteins, or delicate protein complexes for further analysis. thermofisher.cn |
Applications in Drug Development Research
The unique properties of d-desthiobiotin also lend themselves to critical applications in drug development and discovery research. ontosight.ai Its role is particularly prominent in chemoproteomic strategies aimed at identifying the cellular targets of drug candidates and assessing their selectivity across the entire proteome. unimi.it
A primary application is in the study of covalent inhibitors, a class of drugs that form a permanent bond with their protein target. unimi.it For these compounds, it is crucial to understand not only their intended target engagement but also any "off-target" interactions that could lead to toxicity. D-desthiobiotin is used as a key component of chemical probes designed for this purpose. unimi.it
The research methodology typically involves these steps:
Probe Synthesis: The drug molecule is functionalized with a small chemical handle, such as an alkyne group. This creates a "probe" version of the drug that retains its biological activity. unimi.it
In Situ Labeling: The alkyne-tagged drug probe is introduced to cells or cell lysates, where it covalently binds to its protein targets.
Click Chemistry: After labeling, a reporter tag containing an azide group and a d-desthiobiotin moiety is added. The azide reacts with the alkyne on the drug probe via "click chemistry," a highly specific and efficient reaction. This attaches d-desthiobiotin to the drug-protein complex. unimi.it
Affinity Enrichment: The cell lysate is then passed over a streptavidin affinity resin. The d-desthiobiotin tag causes the drug-protein complexes to be captured by the resin. unimi.it
Elution and Identification: Due to the reversible nature of the d-desthiobiotin-streptavidin interaction, the captured proteins are easily eluted with a biotin solution. These eluted proteins, representing the direct targets of the drug, are then identified and quantified using mass spectrometry. unimi.it
This approach has been successfully used to profile the targets of kinase inhibitors in cancer research. unimi.it By using d-desthiobiotin, researchers can achieve the proteome-wide identification of inhibitor binders, providing crucial insights into a drug's mechanism of action and selectivity profile. unimi.it This information is vital for optimizing drug candidates, predicting potential side effects, and guiding clinical development. unimi.itacs.org
The table below details research findings related to d-desthiobiotin's application in drug development.
| Research Area | Application of d-Desthiobiotin | Key Finding | Reference |
| Covalent Inhibitor Profiling | Used as an azide-tagged affinity handle for enriching drug-protein complexes via click chemistry. | Enables the identification of on-target and off-target binders of covalent kinase inhibitors, validating their mode of action and selectivity. | unimi.it |
| Bacterial Quorum Sensing | Synthesized into a d-desthiobiotin-AI-2 probe. | The probe was able to bind known AI-2 receptors and could be used in pull-down assays to identify new signal receptors. | researchgate.net |
| General Drug Discovery | Used in affinity capture systems for small molecules. | The reversible binding allows for efficient capture and release of target proteins, aiding in target identification and validation. | biosearchtech.comthermofisher.com |
Advanced Research Techniques and Methodologies Incorporating D Desthiobiotin
Enzymatic Methods for Site-Specific Desthiobiotinylation
The precise, site-specific labeling of proteins is crucial for a multitude of applications in research and biotechnology. Enzymatic methods utilizing biotin (B1667282) ligases offer a high degree of specificity for attaching biotin and its analogs, such as d-desthiobiotin (B77180), to target proteins.
The Escherichia coli biotin ligase, BirA, is a well-characterized enzyme that catalyzes the covalent attachment of biotin to a specific lysine (B10760008) residue within a 15-amino-acid peptide sequence known as the AviTag. nih.gov This enzymatic system has been successfully adapted for the site-specific incorporation of d-desthiobiotin onto recombinant proteins engineered to contain the AviTag. nih.govresearchgate.net This gentle enzymatic method provides a reversible alternative to the nearly irreversible bond formed between biotin and streptavidin, which is advantageous for applications such as affinity purification, the development of reusable biochips, and immobilized enzyme bioreactors. nih.gov The ability to attach d-desthiobiotin in a site-specific manner ensures the production of homogeneously modified proteins, avoiding the potential functional impairment that can arise from non-specific chemical biotinylation methods. nih.govnih.govspringernature.com Mass spectrometric analysis has confirmed the successful and specific enzymatic incorporation of d-desthiobiotin without significant biotinylation. nih.govresearchgate.net
The efficiency of in vitro desthiobiotinylation catalyzed by BirA is dependent on several reaction parameters. Systematic optimization of these conditions has been performed to achieve efficient labeling. nih.govresearchgate.net Key variables that are manipulated include substrate concentrations (the target protein with the biotinylation tag, d-desthiobiotin, and ATP), reaction time, and pH. nih.govresearchgate.net Studies have established optimal conditions that allow for efficient desthiobiotinylation within a 1 to 4-hour timeframe. nih.govresearchgate.net The process of optimizing an enzyme assay can be significantly accelerated by using a Design of Experiments (DoE) approach, which allows for the simultaneous evaluation of multiple variables to identify optimal conditions more rapidly than traditional one-factor-at-a-time methods. nih.gov
| Parameter | Variable Range Explored | Optimal Condition Reference |
| Substrate Concentrations | Varied concentrations of target protein, d-desthiobiotin, ATP | nih.govresearchgate.net |
| Reaction Time | Typically 1-4 hours | nih.govresearchgate.net |
| pH | Broad pH activity range explored | nih.govresearchgate.net |
| Temperature | Varied, e.g., 30°C | ox.ac.uk |
Use of E. coli Biotin Ligase (BirA) for Biotin Analog Incorporation
Protein Engineering and Directed Evolution for Modified Ligases
To enhance the utility of d-desthiobiotin in research, protein engineering and directed evolution techniques have been employed to create modified biotin ligases with altered substrate specificities.
Through directed evolution using in vitro compartmentalization, the substrate specificity of E. coli biotin protein ligase (BPL) has been successfully altered to favor d-desthiobiotin over biotin. nih.gov In this process, a library of BirA variants is generated and screened for their ability to desthiobiotinylate a peptide substrate. nih.gov After several rounds of selection, variants with significantly higher activity for d-desthiobiotin were isolated. nih.gov For instance, variants BirA6-40 and BirA6-47 demonstrated 17-fold and 10-fold higher activity with d-desthiobiotin, respectively. nih.gov Further analysis revealed that a single amino acid substitution, M157T, was largely responsible for this shift in substrate preference. nih.gov The engineered ligases not only showed increased catalytic efficiency (kcat) for d-desthiobiotin but also a decreased ability to utilize biotin, effectively creating orthogonal enzymes for specific labeling applications. nih.gov This work opens the door to developing additional, robust conjugation handles for a variety of biological and biotechnological applications. nih.gov
| Engineered Ligase Variant | Fold Activity Improvement with d-Desthiobiotin | Key Mutation | Reference |
| BirA6-40 | 17-fold | Contains M157T | nih.govresearchgate.net |
| BirA6-47 | 10-fold | Contains M157T | nih.govresearchgate.net |
| BirAM157T | - | M157T | nih.gov |
Novel Chemical Probe Synthesis and Application
Hydrogel-Based Release Systems for Biomacromolecules
The controlled and sustained delivery of therapeutic biomacromolecules, such as antibodies, is a significant area of research. Hydrogels incorporating the d-desthiobiotin-streptavidin interaction have emerged as a promising platform for such delivery systems. tandfonline.comnih.govacs.orgnih.gov In a common strategy, a streptavidin-antibody conjugate is immobilized within a d-desthiobiotin-modified hydrogel. nih.govacs.org The release of the therapeutic conjugate is then triggered by the administration of biotin or a sparingly soluble biotin derivative. nih.govresearchgate.net Because biotin has a much higher affinity for streptavidin, it displaces the d-desthiobiotin-streptavidin interaction, leading to the release of the antibody conjugate from the hydrogel matrix. nih.govresearchgate.netgenscript.com This competitive affinity release mechanism allows for tunable, long-term, and first-order release kinetics of bioactive therapeutic agents for over 100 days. nih.govacs.org This approach has been demonstrated with agarose-desthiobiotin hydrogels for the delivery of antibodies like Avastin. nih.govacs.org
| Hydrogel System Component | Function | Reference |
| d-Desthiobiotin-modified hydrogel | Scaffold for immobilization | nih.govacs.org |
| Streptavidin-biomacromolecule conjugate | Therapeutic cargo | nih.govacs.org |
| Biotin or biotin derivative | Release trigger via competitive displacement | nih.govresearchgate.netgenscript.com |
Structural Biology Studies Involving D Desthiobiotin
Protein-Ligand Complex Crystallography and Structural Elucidation
X-ray crystallography has been a pivotal technique in visualizing the atomic-level interactions between d-desthiobiotin (B77180) and its protein partners. These studies have provided detailed snapshots of enzyme active sites and ligand-binding pockets, offering a foundation for understanding their function.
Dethiobiotin (B101835) Synthetase Complexed with D-Desthiobiotin
Dethiobiotin synthetase (DTBS) is a key enzyme in the biotin (B1667282) biosynthetic pathway, catalyzing the ATP-dependent carboxylation of 7,8-diaminopelargonic acid (DAPA) to form the ureido ring of d-desthiobiotin. nih.govebi.ac.uk The crystal structure of DTBS from various organisms, including Escherichia coli and Mycobacterium tuberculosis, has been determined in complex with its product, d-desthiobiotin (DTB), and cofactors like ADP and Mg²⁺. nih.govnih.gov
The structure of E. coli DTBS, a homodimer, reveals that each subunit consists of a seven-stranded parallel β-sheet surrounded by α-helices. nih.gov A significant feature is the classical mononucleotide-binding motif (P-loop), which is crucial for binding ATP. nih.gov The binding site for d-desthiobiotin is located in a cleft, where it is held in place by a network of hydrogen bonds and van der Waals interactions with residues from both subunits of the dimer, highlighting the importance of the dimeric structure for its catalytic activity. nih.gov
In the M. tuberculosis DTBS structure complexed with d-desthiobiotin and ADP, the d-desthiobiotin molecule is observed in the active site. nih.gov The ureido ring of d-desthiobiotin forms hydrogen bonds with the main chain and side chain atoms of surrounding residues, while the valeric acid tail extends towards the surface of the enzyme. nih.gov These crystal structures have been instrumental in elucidating the enzyme's mechanism and have provided a structural basis for the design of inhibitors targeting this essential pathway in pathogens. nih.gov
Table 1: Crystallographic Data for Dethiobiotin Synthetase in Complex with D-Desthiobiotin/Analogs
| Protein Source | Ligands | PDB Code | Resolution (Å) | Reference |
|---|---|---|---|---|
| Escherichia coli | Dethiobiotin, ADP, Mg²⁺ | 1DAJ | 2.40 | nih.gov |
| Mycobacterium tuberculosis | Dethiobiotin, ADP, Mg²⁺ | 2Q3Q | 1.85 | nih.gov |
| Avidin (B1170675) | 1-desthiobiotinylpyrene (D9P) | 5IS2 | 2.10 | nih.gov |
Conformational Changes Upon D-Desthiobiotin Binding
The binding of d-desthiobiotin to its target proteins often induces conformational changes that are critical for biological function or for the stability of the complex. These changes can range from subtle side-chain rearrangements to large-scale domain movements.
In dethiobiotin synthetase, the binding of substrates and the cofactor Mg²⁺ leads to significant, albeit small, conformational changes in the active site. nih.gov A particularly notable change occurs in the flexible P-loop. nih.govnih.gov Upon binding of ATP and the substrate, this loop moves to partially close the active site, optimizing the interactions required for catalysis. nih.gov The analysis of DTBS structures in different states (apo, substrate-bound, and product-bound) has shown that this loop is involved in binding both the nucleotide and the substrate, which explains its unusually long sequence. nih.gov These movements are essential for positioning the reactants correctly for the carboxylation reaction. nih.gov
Influence of D-Desthiobiotin on Protein Stability for Structural Studies
D-desthiobiotin has become a widely used tool in structural biology, primarily due to its unique binding properties with streptavidin and its derivatives, such as Strep-Tactin®. This interaction is exploited in affinity chromatography for protein purification. The binding of d-desthiobiotin to streptavidin is strong but reversible, which is a key advantage over the nearly irreversible biotin-streptavidin interaction. thermofisher.cniris-biotech.dejenabioscience.com
The ability to elute desthiobiotinylated proteins from a streptavidin-based affinity matrix under mild, physiological conditions using a solution of free biotin is crucial for maintaining the structural integrity and biological activity of the purified protein. thermofisher.cnengineerbiology.org Harsh elution conditions, often required to break the biotin-streptavidin complex, can lead to protein denaturation, which is detrimental to subsequent structural studies like X-ray crystallography or cryo-electron microscopy. iris-biotech.de Therefore, the use of a desthiobiotin tag (often as part of the Strep-tag® system) contributes to obtaining stable and homogenous protein samples, which are prerequisites for successful structure determination. engineerbiology.orgoup.com
While the primary role of d-desthiobiotin in enhancing protein stability for structural studies is through its application in gentle purification methods, the binding of a ligand itself can stabilize a protein's conformation. For proteins that are inherently flexible or exist in multiple conformational states, the binding of a ligand like d-desthiobiotin can lock the protein into a single, more stable conformation, which can facilitate crystallization.
Table 2: Dissociation Constants (Kd) for Biotin and D-Desthiobiotin with Biotin-Binding Proteins
| Ligand | Protein | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Biotin | Streptavidin | ~10⁻¹⁵ M | jenabioscience.com |
| D-Desthiobiotin | Streptavidin | ~10⁻¹¹ M | thermofisher.cnjenabioscience.com |
| Biotin | Avidin | ~10⁻¹⁵ M | iris-biotech.de |
| D-Desthiobiotin | Avidin | ~10⁻¹¹ M | nih.gov |
| 1-biotinylpyrene (B9P) | Avidin | 3.5 x 10⁷ M⁻¹ (Ka) | rcsb.org |
| 1-desthiobiotinylpyrene (D9P) | Avidin | 1.5 x 10⁶ M⁻¹ (Ka) | rcsb.org |
Future Directions and Emerging Research Areas
Exploring Novel D-Desthiobiotin (B77180) Derivatives for Enhanced Applications
The core structure of d-desthiobiotin serves as a versatile scaffold for the synthesis of novel derivatives with enhanced functionalities and applications. By chemically modifying d-desthiobiotin, researchers can create probes and reagents tailored for specific experimental needs, leading to improved performance in a variety of biochemical assays.
One area of active development is the creation of d-desthiobiotin derivatives with different reactive groups for labeling a wide range of biomolecules. For example, Desthiobiotin-NHS ester is designed to react efficiently with primary amines, such as those found in the lysine (B10760008) residues of proteins, forming stable amide bonds. chemimpex.commedchemexpress.comthermofisher.combroadpharm.com This allows for the straightforward labeling of antibodies and other proteins for subsequent purification or detection. chemimpex.comthermofisher.com Another example is This compound PEO iodoacetamide (B48618) , which specifically targets sulfhydryl groups in cysteine residues. sigmaaldrich.com This specificity is particularly useful in proteomics for applications like peptide mapping and the analysis of phosphopeptides. sigmaaldrich.com
Furthermore, the development of d-desthiobiotin-based probes for studying specific biological processes is a rapidly advancing field. The d-desthiobiotin-ATP/ADP probes are a prime example, designed to covalently label the ATP-binding site of kinases. thermofisher.comacs.orgnih.gov These probes are instrumental in kinome profiling, allowing for the identification and quantification of kinase activity in complex biological samples. thermofisher.commdpi.comresearchgate.net
The table below summarizes some of the key d-desthiobiotin derivatives and their applications.
| Derivative Name | Reactive Group/Target | Key Application(s) | Research Finding(s) |
| This compound-NHS ester | N-Hydroxysuccinimide (NHS) ester; reacts with primary amines (e.g., lysine). chemimpex.commedchemexpress.comthermofisher.combroadpharm.com | Protein labeling, bioconjugation, affinity purification. chemimpex.comthermofisher.com | Enables efficient labeling of antibodies and other proteins for use in diagnostic assays and targeted drug delivery research. chemimpex.com |
| This compound PEO iodoacetamide | Iodoacetamide; reacts with sulfhydryl groups (e.g., cysteine). sigmaaldrich.com | Proteomics, peptide mapping, phosphopeptide analysis. sigmaaldrich.com | Allows for specific targeting and fractionation of cysteine-containing peptides from complex mixtures, simplifying mass spectrometry analysis. sigmaaldrich.com |
| d-Desthiobiotin-ATP/ADP Probes | Acyl-phosphate; reacts with conserved lysine in kinase ATP-binding sites. thermofisher.comacs.orgnih.gov | Kinome profiling, kinase inhibitor screening, drug target identification. thermofisher.commdpi.comresearchgate.net | Has been used to identify over 400 protein and lipid kinases from various mammalian tissues and cell lines. thermofisher.com |
| d-Desthiobiotin-AI-2 Probe | Autoinducer-2 (B1199439) (AI-2) moiety; binds to AI-2 receptors. nih.govresearchgate.net | Quorum sensing research, identification of novel AI-2 receptors. nih.govresearchgate.netnih.gov | Successfully used to pull down and identify known AI-2 receptors, LuxP and LsrB, and holds potential for discovering new ones. nih.govresearchgate.net |
| This compound-Phenol (DBP) | Phenol | Proximity labeling (in conjunction with APEX). mdpi.com | Offers improved membrane permeability compared to other probes used in proximity labeling experiments. mdpi.com |
| Isotopically Labeled this compound (isoDTB) Tags | Azide (B81097) (for click chemistry) | Quantitative chemical proteomics. beilstein-journals.orgresearchgate.net | Shortens the workflow and increases the coverage of cysteine quantification in bacterial systems. beilstein-journals.org |
Expanding the Scope of D-Desthiobiotin in Systems Biology Studies
Systems biology aims to understand the complex interactions within biological systems. d-Desthiobiotin and its derivatives are becoming increasingly important tools in this field, enabling researchers to probe and map these intricate networks.
A key application of d-desthiobiotin in systems biology is in the global analysis of protein classes, such as the kinome. mdpi.com The use of d-desthiobiotin-ATP probes allows for the enrichment and identification of ATP-binding proteins from entire proteomes. nih.gov This approach, often combined with quantitative mass spectrometry, provides a snapshot of the active kinases in a cell under specific conditions, offering insights into signaling pathways that are active in various cellular processes and disease states. nih.govpnas.org Researchers have successfully used this method to profile the kinome's response to drug treatments, helping to elucidate drug mechanisms of action and identify off-target effects. acs.orgresearchgate.net
Beyond the kinome, d-desthiobiotin-based probes are being developed to study other important aspects of cellular function, such as post-translational modifications (PTMs). For instance, a This compound-conjugated lysophosphatidic acid (LPA) probe has been synthesized to identify LPA-binding proteins on a proteome-wide scale, shedding light on lipid signaling pathways. acs.org Similarly, novel NAD+ analogs carrying a this compound tag are being used to enrich and identify proteins modified by poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair and other cellular processes. uni-konstanz.deresearchgate.net Hydroxylamine-based probes functionalized with this compound have also been employed to label and pull-down proteins with the labile phosphoaspartate (pAsp) modification, which is challenging to detect with traditional methods. portlandpress.com
The ability to map protein-protein interactions is another area where d-desthiobiotin is proving invaluable. Proximity labeling techniques, such as APEX, which uses a peroxidase to biotinylate nearby proteins, can be adapted to use d-desthiobiotin derivatives like This compound-phenol for easier elution of captured proteins. mdpi.com This allows for the identification of transient or weak interactions within specific subcellular compartments, providing a more dynamic view of the cellular interactome. mdpi.comportlandpress.com
D-Desthiobiotin in Understanding and Modulating Microbial Interactions
The study of microbial communities and their interactions is a burgeoning field with implications for human health, the environment, and biotechnology. d-Desthiobiotin is emerging as a key molecule in understanding these complex relationships, both as a naturally occurring metabolite and as a component of engineered molecular probes.
Recent research has highlighted the ecological significance of d-desthiobiotin as a precursor to biotin (B1667282) in marine ecosystems. nih.gov Many marine microorganisms are auxotrophic for biotin, meaning they cannot produce it themselves and must acquire it from their environment. nih.gov Studies have shown that some of these bacteria possess the bioB gene, which encodes the biotin synthase enzyme that converts d-desthiobiotin to biotin. nih.gov This discovery indicates that d-desthiobiotin can serve as an "escape route" for biotin auxotrophy, allowing these microbes to thrive in biotin-limited environments. nih.gov This cross-feeding of a biotin precursor plays a significant role in shaping the structure and function of marine microbial communities. nih.gov
Development of Advanced Diagnostic and Therapeutic Tools Based on D-Desthiobiotin Chemistry
The unique properties of d-desthiobiotin are also being harnessed for the development of novel diagnostic and therapeutic applications. Its ability to be incorporated into probes for specific biomolecules, combined with the gentle elution of its binding partners, makes it an attractive platform for creating sensitive and specific assays and targeted therapies.
In the realm of diagnostics, d-desthiobiotin-labeled probes offer a versatile method for detecting and identifying pathogens. For example, a novel ligation detection system utilizes padlock probes (PLPs) incorporating a d-desthiobiotin moiety for the detection of oomycetes and fungi in environmental samples. nih.gov These probes are designed to circularize upon binding to a specific DNA target, and the d-desthiobiotin tag allows for their capture and enrichment before detection on a microarray. nih.gov This method provides high specificity and sensitivity for the simultaneous detection of multiple pathogens. nih.gov
The potential for d-desthiobiotin in therapeutics lies in its use as a component of targeted drug delivery systems. The concept involves conjugating a therapeutic agent to a d-desthiobiotin-based probe that specifically recognizes a target molecule on diseased cells. This approach could allow for the selective delivery of drugs to cancer cells or pathogens, minimizing off-target effects and improving therapeutic efficacy. While still in the early stages of development, the synthesis of d-desthiobiotin-drug conjugates is an active area of research.
Furthermore, the insights gained from using d-desthiobiotin probes to study disease-related proteins can inform the development of new therapeutic strategies. For instance, by using d-desthiobiotin-ATP probes to profile the kinomes of cancer cells, researchers can identify kinases that are aberrantly active and are therefore potential drug targets. thermofisher.comresearchgate.net This information can guide the design of specific kinase inhibitors for cancer therapy.
Integration of D-Desthiobiotin in High-Throughput Screening and Proteomics
High-throughput screening (HTS) and proteomics are powerful technologies that allow for the rapid analysis of thousands of molecules and proteins, respectively. The integration of d-desthiobiotin into these platforms has significantly enhanced their capabilities, enabling more efficient and in-depth biological investigations.
In HTS, d-desthiobiotin has been instrumental in the development of methods for screening large chemical libraries to identify molecules that interact with specific protein targets. One such application involves the use of d-desthiobiotin-oligonucleotide conjugates in DNA-encoded library screening. pnas.org In this approach, a library of compounds, each tagged with a unique DNA barcode, is screened against a target protein. pnas.org A d-desthiobiotin-conjugated molecule with known affinity for the target can be included as a positive control to validate the screening process. pnas.org
Quantitative proteomics has also benefited from the use of d-desthiobiotin. Isotopically labeled this compound (isoDTB) tags have been developed for use in quantitative chemical proteomics. beilstein-journals.orgresearchgate.net These tags allow for the differential labeling of proteins from two different samples, which can then be combined, enriched using the this compound tag, and analyzed by mass spectrometry to quantify changes in protein abundance or modification. beilstein-journals.org This approach, known as isoDTB-ABPP, has been successfully applied to quantify the engagement of covalent ligands with their protein targets in complex biological systems. beilstein-journals.org
The table below highlights the integration of d-desthiobiotin in HTS and proteomics.
| Technology | Role of D-Desthiobiotin | Example Application | Research Finding |
| High-Throughput Screening (HTS) | As a component of control molecules in library screening. | DNA-encoded library screening for streptavidin binders. pnas.org | A d-desthiobiotin-oligonucleotide conjugate served as a positive control, validating the identification of novel streptavidin-binding compounds from a 4,000-member library. pnas.org |
| Chemical Proteomics (Activity-Based Protein Profiling) | As a tag on probes for enriching and identifying protein targets. nih.govchemrxiv.org | Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP). nih.gov | Enabled the screening of 285 electrophiles against over 8,000 reactive cysteine sites, identifying proteome-wide targets of covalent inhibitors. nih.gov |
| Quantitative Proteomics | As a component of isotopically labeled tags for quantitative analysis. beilstein-journals.orgresearchgate.net | Isotopically Labeled this compound Azide (isoDTB) for quantitative cysteinome profiling. beilstein-journals.org | Allowed for the quantification of 59% of all cysteines in essential proteins in Staphylococcus aureus and the identification of 268 cysteines engaged by covalent ligands. beilstein-journals.org |
Q & A
Q. How does d-Desthiobiotin facilitate protein elution in affinity chromatography compared to biotin?
d-Desthiobiotin’s lack of a sulfur atom reduces its binding affinity to streptavidin/avidin, enabling gentler elution under mild conditions (e.g., 2.5 mM d-Desthiobiotin in Tris-HCl buffer) without denaturing proteins. This contrasts with biotin’s irreversible binding, which often requires harsh eluents like low-pH buffers or chaotropic agents, risking protein denaturation .
Q. What solvent systems are recommended for dissolving d-Desthiobiotin in protein labeling experiments?
d-Desthiobiotin is soluble in water and organic solvents (e.g., acetonitrile). For labeling, dissolve in neutral aqueous buffers (pH 6–8) to maintain stability. Pre-warm to 37°C if precipitates form, and avoid prolonged exposure to reducing agents that might degrade its structure .
Q. What are the optimal storage conditions for d-Desthiobiotin to maintain stability in long-term experiments?
Store lyophilized d-Desthiobiotin at 2–8°C for up to one year. For short-term use (≤2 weeks), room temperature is acceptable. Solutions should be aliquoted and stored at -20°C to prevent hydrolysis, with repeated freeze-thaw cycles avoided .
Advanced Research Questions
Q. What methodological steps are critical when synthesizing d-Desthiobiotin-conjugated probes for quorum sensing studies?
Key steps include:
- Linker design : Use a C1-position linker to avoid steric hindrance with receptor-binding sites (e.g., in AI-2 probes).
- Oxidation avoidance : Replace biotin with d-Desthiobiotin to prevent sulfur oxidation during ketone formation steps.
- Coupling validation : Confirm conjugation via LC-MS and functional assays (e.g., Western blot with anti-desthiobiotin antibodies) .
Q. How can researchers address non-specific binding issues when using d-Desthiobiotin in Western blot assays?
Pre-block membranes with 5% BSA for 1 hour and include 0.1% Tween-20 in washing buffers. Use competitive elution with excess biotin (10 mM) to displace non-specific interactions. Validate specificity by comparing samples incubated with unconjugated d-Desthiobiotin (negative controls) .
Q. In crystallographic studies, how does the molecular conformation of d-Desthiobiotin affect its binding interactions?
The trans planar zig-zag conformation of its caproic acid chain allows optimal hydrogen bonding between the ureido carbonyl oxygen and streptavidin’s carboxyl groups (O…O distance: ~2.65 Å). This structural feature, confirmed by X-ray diffraction, explains its reversible binding compared to biotin’s rigid thiophene ring .
Q. What experimental strategies resolve contradictory results in protein elution efficiency between d-Desthiobiotin and imidazole-based systems?
- Buffer optimization : Adjust pH (6.5–8.0) and ionic strength (150–300 mM NaCl) to balance binding affinity and elution efficiency.
- Competitive elution : Combine d-Desthiobiotin with low imidazole (10–20 mM) for synergistic effects.
- Quantitative analysis : Use SDS-PAGE and densitometry to compare elution yields under standardized conditions .
Methodological Notes
- For structural studies, prioritize d-Desthiobiotin’s orthorhombic crystal form (space group P212121) to ensure reproducibility in X-ray diffraction experiments .
- When designing probes, validate the absence of sulfur-mediated side reactions (e.g., sulfone formation) via TLC or HPLC .
- In affinity chromatography, calibrate resin binding capacity using titration assays to avoid overloading and ensure efficient elution .
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